2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide
Description
2-(Benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide is a sulfonamide-containing compound characterized by a propanamide backbone substituted with two distinct sulfonyl groups: a benzenesulfonyl group at position 2 and a 4-bromophenylsulfonyl group attached via an ethyl linker to the amide nitrogen. The bromine atom on the phenyl ring may enhance lipophilicity, influencing bioavailability and binding affinity .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S2/c1-13(26(23,24)16-5-3-2-4-6-16)17(20)19-11-12-25(21,22)15-9-7-14(18)8-10-15/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMIIYXPCSVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The intermediate product is then reacted with propanamide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to three analogs from the provided evidence, focusing on substituents, molecular weight, and functional groups.
Key Observations :
- Substituent Diversity : The target compound uniquely combines two sulfonyl groups, distinguishing it from analogs with single sulfonyl or sulfamoyl groups. The 4-bromophenylsulfonylethyl moiety is absent in other derivatives, which instead feature methylphenylsulfonyl () or sulfamoylphenyl () groups.
- Backbone Modifications : ’s compound includes a propynyl group, introducing alkyne functionality absent in the target, which could enable click chemistry applications.
Q & A
Basic Research Question
- 1H/13C NMR : Resolve sulfonamide and propanamide proton environments (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.0–3.5 ppm for sulfonylethyl CH2 groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 509.2) and isotopic patterns for bromine .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times vary with mobile phase (e.g., acetonitrile/water, 70:30) .
How can researchers investigate the structure-activity relationships (SAR) of this compound for potential therapeutic applications?
Advanced Research Question
- Functional group modulation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to evaluate effects on bioactivity .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins (e.g., serine proteases or adenosine receptors) .
- Pharmacophore modeling : Map sulfonamide and propanamide moieties to identify critical binding features using software like Schrödinger’s Maestro .
What mechanistic approaches are recommended to study enzyme inhibition by this compound?
Advanced Research Question
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to resolve binding modes (PDB deposition recommended) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
How can contradictory data in reported biological activities of sulfonamide derivatives be resolved?
Advanced Research Question
- Experimental replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or trends.
- Cross-species testing : Evaluate activity in human vs. murine cell lines to assess translational relevance .
What strategies optimize the compound’s stability under physiological conditions?
Advanced Research Question
- Degradation profiling : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring via LC-MS for hydrolysis products (e.g., sulfonic acid derivatives) .
- Prodrug design : Mask sulfonamide groups with enzymatically cleavable esters to enhance bioavailability .
- Excipient screening : Test stabilizers (e.g., cyclodextrins) in formulation studies using differential scanning calorimetry (DSC) .
Q. Notes
- Methods prioritize reproducibility and mechanistic depth for academic rigor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
